

## What is the chemical structure of Verapamil EP Impurity C hydrochloride?

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Verapamil EP Impurity C
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# Verapamil EP Impurity C Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Verapamil EP Impurity C hydrochloride**, a known impurity of the cardiovascular drug Verapamil. This document details its chemical structure, physicochemical properties, and methodologies for its synthesis and analytical characterization.

## **Chemical Identity and Structure**

**Verapamil EP Impurity C hydrochloride** is chemically known as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine Monohydrochloride[1]. It is a tertiary amine that is structurally related to the phenylalkylamine portion of the Verapamil molecule.

#### Chemical Structure:

The chemical structure of **Verapamil EP Impurity C hydrochloride** is presented below:

IUPAC Name: 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride[1][2]

CAS Number: 51012-67-0[3]



- Molecular Formula: C12H20ClNO2[3]
- Synonyms: NSC-609249 hydrochloride, 3,4-Dimethoxy-N,N-dimethylbenzeneethanamine hydrochloride[1]

The structure is characterized by a 3,4-dimethoxyphenyl ring attached to an ethylamine chain, with two methyl groups on the terminal nitrogen atom. The hydrochloride salt form enhances its stability and solubility in aqueous media.

## **Physicochemical and Quantitative Data**

A summary of the key quantitative data for **Verapamil EP Impurity C hydrochloride** is provided in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	245.75 g/mol	[3]
Appearance	White crystalline powder	
Melting Point	>180°C (decomposition)	_
Solubility	DMSO: 62.5 mg/mL (254.32 mM)	[3]
Water: Soluble		
Ethanol: Soluble	_	
SMILES	CN(C)CCC1=CC(=C(C=C1)O C)OC.Cl	
InChI	InChI=1S/C12H19NO2.CIH/c1- 13(2)8-7-10-5-6-11(14-3)12(9- 10)15-4;/h5-6,9H,7-8H2,1- 4H3;1H	_

## **Experimental Protocols**



Detailed methodologies for the synthesis and analysis of **Verapamil EP Impurity C hydrochloride** are crucial for researchers in drug development and quality control.

# Synthesis of 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine (Verapamil EP Impurity C free base)

The following protocol is adapted from a general and robust method for the preparation of tertiary amines.

### **Reaction Scheme:**

(3,4-dimethoxyphenyl) acetonitrile + Dimethylamine  $\rightarrow$  2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine

2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine + Reducing Agent → 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine

### Materials and Reagents:

- (3,4-dimethoxyphenyl)acetonitrile
- Copper(I) chloride
- Ethanolic solution of dimethylamine (e.g., 1.5 M)
- Sodium hydroxide (e.g., 30% aqueous solution)
- · Diethyl ether
- Sodium sulfate
- Celite
- Reducing agent (e.g., Sodium borohydride)
- Appropriate solvents for reduction and workup

#### Procedure:



- Amidine Formation: In a suitable reaction vessel, combine (3,4-dimethoxyphenyl)acetonitrile and copper(I) chloride.
- With vigorous stirring, add an ethanolic solution of dimethylamine portion-wise at room temperature.
- Heat the reaction mixture (e.g., to 70°C) and maintain for a sufficient period (e.g., 24 hours) to ensure complete reaction.
- After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution
  of aqueous sodium hydroxide and diethyl ether for quenching and extraction.
- Separate the organic layer, and extract the aqueous layer multiple times with diethyl ether.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure to yield the crude 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine.
- Reduction to the Amine: Dissolve the crude amidine in a suitable solvent.
- Add a suitable reducing agent (e.g., sodium borohydride) portion-wise, controlling the temperature as needed.
- After the reaction is complete, perform an appropriate aqueous workup to quench the excess reducing agent and extract the product into an organic solvent.
- Dry the organic extract, filter, and concentrate under reduced pressure to obtain the crude 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine.
- Purification: Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

### **Conversion to Hydrochloride Salt**

• Dissolve the purified 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).



- Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring until precipitation is complete.
- Collect the precipitated solid by filtration.
- Wash the solid with the anhydrous solvent used for the reaction.
- Dry the product under vacuum to yield Verapamil EP Impurity C hydrochloride as a white solid.

# Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following HPLC method is suitable for the analysis of Verapamil and its impurities, including Impurity C.

- Column: C18, 250 mm x 4.6 mm, 5 μm particle size.[2]
- Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. An example is a mixture of a dipotassium hydrogen phosphate buffer (e.g., 6.97 g/L in water, pH adjusted to 7.2 with phosphoric acid) and an organic solvent.[2]
- Flow Rate: 1.5 mL/min.[2]
- Detection: UV at 278 nm.[2]
- Injection Volume: 10 μL.
- Column Temperature: Ambient or controlled (e.g., 25°C).
- Diluent: Mobile phase.[2]

#### Sample Preparation:

Accurately weigh and dissolve the sample in the diluent to a known concentration. Sonicate if necessary to ensure complete dissolution, and filter through a 0.2 µm syringe filter before injection.[2]



## **Spectroscopic Characterization**

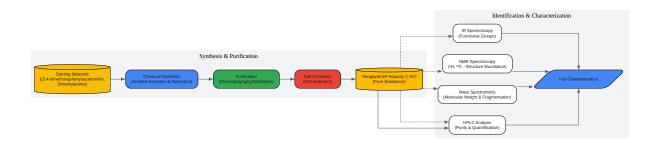
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **Verapamil EP Impurity C hydrochloride** are typically provided with the purchase of a certified reference standard from commercial suppliers. While specific spectra are not publicly available in the literature, the expected key signals can be predicted based on the known chemical structure.

- ¹H NMR: Expect signals corresponding to the aromatic protons of the 3,4-dimethoxyphenyl ring, the methylene protons of the ethyl chain, the N-methyl protons, and the methoxy protons.
- ¹³C NMR: Expect distinct signals for the aromatic carbons, the aliphatic carbons of the ethyl chain, the N-methyl carbons, and the methoxy carbons.
- IR Spectroscopy: Key absorption bands would be expected for the aromatic C-H stretching, aliphatic C-H stretching, C-O stretching of the methoxy groups, and C-N stretching.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 209.28) and fragmentation patterns consistent with the structure.

# **Logical Workflow for Identification and Characterization**

The following diagram illustrates the logical workflow for the comprehensive identification and characterization of **Verapamil EP Impurity C hydrochloride**.





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Caption: Workflow for Synthesis and Characterization.

This comprehensive guide provides essential technical information for professionals working with Verapamil and its impurities. The detailed protocols and structured data facilitate a deeper understanding and practical application in research, development, and quality control settings.

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### References

 1. 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride | C12H20ClNO2 | CID 355505 - PubChem [pubchem.ncbi.nlm.nih.gov]



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